molecular formula C10H7F5O B15306365 2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde

2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde

Katalognummer: B15306365
Molekulargewicht: 238.15 g/mol
InChI-Schlüssel: SJSUUMUFSUAWDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C10H7F5O and a molecular weight of 238.15 g/mol . This compound is characterized by the presence of a pentafluoroethyl group attached to the benzaldehyde ring, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde typically involves the introduction of the pentafluoroethyl group to a benzaldehyde derivative. One common method is the Friedel-Crafts acylation reaction, where a suitable benzaldehyde is reacted with a pentafluoroethylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can improve the compound’s bioavailability and target specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in the synthesis of various fluorinated compounds .

Eigenschaften

Molekularformel

C10H7F5O

Molekulargewicht

238.15 g/mol

IUPAC-Name

2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzaldehyde

InChI

InChI=1S/C10H7F5O/c1-6-4-8(3-2-7(6)5-16)9(11,12)10(13,14)15/h2-5H,1H3

InChI-Schlüssel

SJSUUMUFSUAWDY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)(F)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.